Cas no 2611-01-0 (octahydro-2-benzofuran-1-one)

octahydro-2-benzofuran-1-one structure
octahydro-2-benzofuran-1-one structure
商品名:octahydro-2-benzofuran-1-one
CAS番号:2611-01-0
MF:C8H12O2
メガワット:140.1797
MDL:MFCD20265680
CID:281835
PubChem ID:344653

octahydro-2-benzofuran-1-one 化学的及び物理的性質

名前と識別子

    • 1(3H)-Isobenzofuranone,hexahydro-
    • 3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one
    • 8-oxabicyclo[4,3,0]nonane-7-one
    • AC1L1XQX
    • ACMC-209mc2
    • cis-hexahydrophthalide
    • hexahydro-1(3H)-isobenzofuranone
    • hexahydroisobenzofuran-1(3H)-one
    • hexahydro-isobenzofuran-1-one
    • Hexahydrooxepin
    • hexahydrophthalide
    • Hexamethylene oxide
    • Oxacycloheptane
    • perhydrooxepin
    • perhydrooxepine
    • SureCN27892
    • trans-hexahydrophthalide
    • 1-Isobenzofuranone, hexahydro-
    • Octahydroisobenzofuran-1-one
    • hexahydro-isobenzofuran-l-one
    • WLYUMBPDHPMKHM-UHFFFAOYSA-N
    • hexahydro 1-(3H)-isobenzofuranone
    • 3-oxabicyclo[3.4.0]nonan-2-one
    • Hexahydro-2-benzofuran-1(3H)-one
    • NSC401690
    • NSC404854
    • octahydro-2-benzofuran-1-one
    • CAA61101
    • AKOS015908009
    • NSC-404854
    • D93790
    • 7702-72-9
    • 3a, 4, 5, 6, 7, 7a-hexahydro-3H-2-benzofuran-1-one
    • NSC-401690
    • AS-60086
    • SCHEMBL47305
    • 3a,4,5,6,7,7a-hexahydro-3H-isobenzofuran-1-one
    • 2611-01-0
    • DTXSID90863964
    • DB-091553
    • MDL: MFCD20265680
    • インチ: 1S/C8H12O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-7H,1-5H2
    • InChIKey: WLYUMBPDHPMKHM-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C2([H])C1([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 140.08376
  • どういたいしつりょう: 140.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.093
  • ふってん: 262.8°Cat760mmHg
  • フラッシュポイント: 103.8°C
  • 屈折率: 1.483
  • PSA: 26.3
  • LogP: 1.34960

octahydro-2-benzofuran-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-342037-2.5g
octahydro-2-benzofuran-1-one
2611-01-0
2.5g
$1293.0 2023-09-03
Enamine
EN300-342037-10.0g
octahydro-2-benzofuran-1-one
2611-01-0
10.0g
$2057.0 2023-02-23
eNovation Chemicals LLC
D756126-1g
1-Isobenzofuranone, hexahydro-
2611-01-0 95%
1g
$755 2024-06-06
eNovation Chemicals LLC
D756126-250mg
1-Isobenzofuranone, hexahydro-
2611-01-0 95%
250mg
$345 2025-02-20
A2B Chem LLC
AX24474-100mg
1-Isobenzofuranone, hexahydro-
2611-01-0 95%
100mg
$203.00 2024-04-20
1PlusChem
1P01DU6Y-1g
1-Isobenzofuranone, hexahydro-
2611-01-0 95%
1g
$760.00 2023-12-18
1PlusChem
1P01DU6Y-100mg
1-Isobenzofuranone, hexahydro-
2611-01-0 95%
100mg
$199.00 2023-12-18
eNovation Chemicals LLC
D756126-1g
1-Isobenzofuranone, hexahydro-
2611-01-0 95%
1g
$755 2025-02-21
Chemenu
CM750784-250mg
3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one
2611-01-0 95%+
250mg
$433 2024-07-28
Enamine
EN300-342037-5g
octahydro-2-benzofuran-1-one
2611-01-0
5g
$1637.0 2023-09-03

octahydro-2-benzofuran-1-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Ruthenium ,  Tin Solvents: 1,4-Dioxane ;  12 h, 6.89 MPa, 493 K
リファレンス
Catalytic hydrogenation products of aromatic and aliphatic dicarboxylic acids
Shinde, Sunil B.; et al, Asian Journal of Chemistry, 2019, 31(5), 1137-1142

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: 1,4-Dioxane ;  12 h, 6.89 MPa, 453 K
2.1 Reagents: Hydrogen Catalysts: Alumina ,  Ruthenium ,  Tin Solvents: 1,4-Dioxane ;  12 h, 6.89 MPa, 493 K
リファレンス
Catalytic hydrogenation products of aromatic and aliphatic dicarboxylic acids
Shinde, Sunil B.; et al, Asian Journal of Chemistry, 2019, 31(5), 1137-1142

octahydro-2-benzofuran-1-one Raw materials

octahydro-2-benzofuran-1-one Preparation Products

octahydro-2-benzofuran-1-one 関連文献

octahydro-2-benzofuran-1-oneに関する追加情報

Chemical Profile of Octahydro-2-benzofuran-1-one (CAS No. 2611-01-0)

Octahydro-2-benzofuran-1-one, identified by the chemical compound code CAS No. 2611-01-0, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system, with an additional cyclohexane moiety. The structural framework of octahydro-2-benzofuran-1-one imparts unique electronic and steric properties, making it a versatile scaffold for the synthesis of biologically active molecules.

The synthesis of octahydro-2-benzofuran-1-one typically involves multi-step organic transformations, often starting from readily available aromatic precursors. Advanced catalytic methods, such as transition metal-catalyzed cyclizations and hydrogenations, have been employed to construct the complex ring system efficiently. Recent advancements in green chemistry have also led to the development of more sustainable synthetic routes, minimizing waste and improving yields.

In the realm of pharmaceutical research, octahydro-2-benzofuran-1-one has been extensively explored as a key intermediate in the development of novel therapeutic agents. Its structural motif is closely related to several known bioactive compounds, including those with potential applications in neurology and anti-inflammatory treatments. The benzofuran core is particularly valued for its ability to interact with biological targets such as enzymes and receptors, modulating physiological processes.

One of the most compelling aspects of octahydro-2-benzofuran-1-one is its role in the synthesis of small-molecule drugs that exhibit high selectivity and potency. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The cyclohexane ring in its structure provides a rigid scaffold that can be fine-tuned through structural modifications to enhance binding affinity and pharmacokinetic properties.

Recent studies have highlighted the importance of octahydro-2-benzofuran-1-one in drug discovery pipelines due to its adaptability in medicinal chemistry. Researchers have leveraged its framework to develop molecules with improved pharmacological profiles, including enhanced solubility and reduced toxicity. Computational modeling techniques, such as molecular docking and quantum mechanics calculations, have been instrumental in rationalizing structure-activity relationships (SAR) for compounds derived from octahydro-2-benzofuran-1-one.

The pharmacological potential of octahydro-2-benzofuran-1-one has also been explored in preclinical studies. These investigations have revealed promising results in models of neurological disorders, where compounds based on this scaffold exhibit neuroprotective and anti-inflammatory effects. The ability to modulate central nervous system (CNS) pathways makes it an attractive candidate for further clinical development.

From a synthetic chemistry perspective, octahydro-2-benzofuran-1-one serves as a valuable building block for constructing more complex heterocyclic systems. Its versatility allows chemists to introduce various functional groups at strategic positions within the molecule, enabling the creation of diverse libraries of drug-like compounds. This flexibility has fostered innovation in medicinal chemistry, driving the discovery of novel therapeutic entities.

The industrial relevance of octahydro-2-benzofuran-1-one extends beyond academic research, with several pharmaceutical companies incorporating it into their research portfolios. The demand for high-quality intermediates like this compound underscores its importance in modern drug development. As synthetic methodologies continue to evolve, the accessibility and scalability of producing octahydro-2-benzofuran-1-one are expected to improve, further facilitating its use in industrial applications.

In conclusion, octahydro - 2 - benzofuran - 1 - one (CAS No . 2611 - 01 - 0) represents a cornerstone in heterocyclic chemistry with far-reaching implications for pharmaceutical innovation . Its unique structural features , coupled with its synthetic accessibility , make it an indispensable tool for medicinal chemists striving to develop next-generation therapeutics . As research progresses , it is likely that new applications and derivatives will emerge , solidifying its place as a pivotal compound in drug discovery .

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